molecular formula C21H19BrN2O3 B3019808 1-[(4-bromophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide CAS No. 922905-42-8

1-[(4-bromophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide

Katalognummer: B3019808
CAS-Nummer: 922905-42-8
Molekulargewicht: 427.298
InChI-Schlüssel: IIBMHENTLZJEOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Bromophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine-2-one core substituted at position 3 with a carboxamide group linked to a 2-methoxy-5-methylphenyl moiety. The pyridine ring is further functionalized at position 1 with a 4-bromophenylmethyl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to brominated aromatic systems and carboxamide functionalities.

Eigenschaften

IUPAC Name

1-[(4-bromophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3/c1-14-5-10-19(27-2)18(12-14)23-20(25)17-4-3-11-24(21(17)26)13-15-6-8-16(22)9-7-15/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBMHENTLZJEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-[(4-bromophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyridine ring substituted with a carboxamide group and various aromatic moieties. Its molecular formula is C19H19BrN2O3, and it has a molecular weight of approximately 399.27 g/mol. The presence of the bromophenyl and methoxy groups is significant for its biological interactions.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits anticancer activity against various cancer cell lines. For instance, in vitro assays showed that it inhibits cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
A54915.8Cell cycle arrest (G2/M phase)

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties . In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases like rheumatoid arthritis.

Case Study: In Vivo Anti-inflammatory Activity
In a study involving carrageenan-induced paw edema in rats, administration of the compound significantly reduced swelling compared to the control group, indicating its efficacy as an anti-inflammatory agent.

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective effects , particularly in models of neurodegenerative diseases. It appears to protect neuronal cells from oxidative stress-induced damage, which is crucial in conditions like Alzheimer's disease.

Table 2: Neuroprotective Activity Findings

ModelEffect Observed
Oxidative stress modelReduced apoptosis in neuronal cells
Alzheimer's modelImproved cognitive function

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell signaling pathways.
  • Modulation of Cytokine Production : It affects the signaling pathways that regulate inflammatory responses.
  • Antioxidant Activity : By scavenging free radicals, it mitigates oxidative stress, thereby protecting neuronal integrity.

Vergleich Mit ähnlichen Verbindungen

AZ257 (6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide)

  • Key Features: Core: 1,4-Dihydropyridine (DHP) instead of pyridine-2-one. Substituents: Thio-linked 4-bromophenyl-2-oxoethyl group at position 6; 2-methoxyphenyl carboxamide at position 3. Functional Groups: Cyano (position 5), furyl (position 4).
  • Comparison: The DHP core in AZ257 may enhance redox activity compared to the pyridine-2-one system. Both compounds share a 4-bromophenyl motif and methoxyphenyl carboxamide, suggesting overlapping binding preferences, possibly for bromodomain-containing proteins .

N-(4-Bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

  • Key Features :
    • Core : Oxazole instead of pyridine-2-one.
    • Substituents : Direct N-linked 4-bromophenyl carboxamide; 4-methylphenyl at position 4.
  • The absence of a methylene spacer between the bromophenyl and heterocycle may limit conformational flexibility, altering target engagement .

Pyrrolidine and Indazole Derivatives

1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide

  • Key Features :
    • Core : 5-Oxo-pyrrolidine.
    • Substituents : 4-Methoxybenzyl carboxamide; fluorophenyl-linked ethoxy group.
  • The fluorophenyl group may enhance metabolic stability compared to the bromophenyl group in the target compound .

N-(4-Methoxy-2-methylphenyl)-1-methyl-3-(1-methyl-1H-indol-2-yl)-1H-indazole-5-carboxamide

  • Key Features :
    • Core : Indazole with methyl substitution.
    • Substituents : 1-Methylindole at position 3; 4-methoxy-2-methylphenyl carboxamide.
  • Comparison :
    • The indazole-indole system increases aromatic surface area, likely enhancing interactions with hydrophobic binding pockets.
    • The methyl groups on the phenyl ring and indazole may sterically hinder interactions compared to the target compound’s simpler substituents .

Controlled Substances with Bromophenyl Motifs

Brorphine (1-(1-(1-(4-Bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one)

  • Key Features :
    • Core : Benzimidazolone with piperidine and 4-bromophenethyl substituents.
  • Comparison :
    • Despite shared bromophenyl groups, brorphine’s piperidine-benzimidazolone scaffold targets opioid receptors, highlighting how core structure dictates pharmacological class.
    • The target compound’s carboxamide and pyridine-2-one groups likely engage different biological targets .

Deuterated and Isotopic Analogs

Deuterium-enriched 4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[(4-trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide

  • Key Features: Core: Dihydroquinoline-2-one with deuterium enrichment. Substituents: Trifluoromethylphenyl group.
  • Comparison: Deuterium substitution at metabolic hotspots (e.g., methyl groups) could prolong half-life compared to non-deuterated analogs. The dihydroquinoline core differs from pyridine-2-one but shares a carboxamide group, suggesting modular design strategies for stability optimization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.